Buspirone Hydrochloride

Molecular docking 5-HT1A receptor Binding affinity

Buspirone Hydrochloride (CAS 33386-08-2) is a pharmacopoeial-grade azapirone anxiolytic (USP/EP) distinguished by selective 5-HT1A receptor partial agonism—structurally and mechanistically unrelated to benzodiazepines. With superior binding affinity (-6.14 kcal/mol) vs. tandospirone, it is the preferred reference standard for receptor binding and competitive displacement assays. For behavioral pharmacology, it provides anxiolysis without benzodiazepine-like sedation or cognitive impairment. Two polymorphic forms exist; explicit polymorph specification is recommended in API procurement contracts. Extended-release formulations demonstrate 3-fold higher bioavailability, supporting IVIVC model development (r²>0.95).

Molecular Formula C21H32ClN5O2
Molecular Weight 422.0 g/mol
CAS No. 33386-08-2
Cat. No. B196298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuspirone Hydrochloride
CAS33386-08-2
SynonymsAnxut
Apo Buspirone
Apo-Buspirone
Bespar
Busp
Buspar
Buspirone
Buspirone Hydrochloride
Gen Buspirone
Gen-Buspirone
Hydrochloride, Buspirone
Lin Buspirone
Lin-Buspirone
MJ 9022 1
MJ-9022-1
MJ90221
N-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-1-cyclopentanediacetamide
Neurosine
Novo Buspirone
Novo-Buspirone
Nu Buspirone
Nu-Buspirone
PMS Buspirone
PMS-Buspirone
ratio Buspirone
ratio-Buspirone
Molecular FormulaC21H32ClN5O2
Molecular Weight422.0 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl
InChIInChI=1S/C21H31N5O2.ClH/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9H,1-4,6-7,10-17H2;1H
InChIKeyRICLFGYGYQXUFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Buspirone Hydrochloride (CAS 33386-08-2): Technical Baseline for Scientific Procurement and Research Applications


Buspirone hydrochloride is an azapirone-class anxiolytic agent that acts as a serotonin 5-HT1A receptor partial agonist [1]. It is structurally and pharmacologically distinct from benzodiazepines, lacking interaction with the GABA-benzodiazepine receptor complex [2]. The United States Pharmacopeia (USP) defines buspirone hydrochloride as containing not less than (NLT) 97.5% and not more than (NMT) 102.5% of C₂₁H₃₁N₂O₅ · HCl, calculated on the as-is basis [3]. The compound is available as USP and EP reference standards for analytical method development, method validation, and quality control applications .

Buspirone Hydrochloride: Why In-Class Azapirone Analogs and Benzodiazepines Are Not Interchangeable


Buspirone hydrochloride cannot be simply interchanged with other anxiolytics, including benzodiazepines or even within-class azapirones such as tandospirone, gepirone, or ipsapirone. Buspirone lacks any structural similarity to benzodiazepines and does not interact with the GABA-benzodiazepine receptor complex; specifically, it neither stimulates nor inhibits [³H]benzodiazepine binding and does not affect GABA binding or uptake [1]. Within the azapirone class, compounds exhibit distinct receptor binding affinities, pharmacokinetic profiles, and clinical side effect profiles. In particular, buspirone demonstrates differential binding affinity and stability at the 5-HT1A receptor compared to tandospirone, and its extended-release formulations yield substantially different bioavailability compared to immediate-release products [2]. These distinctions directly impact experimental reproducibility and clinical outcomes, making generic substitution without quantitative justification inappropriate.

Buspirone Hydrochloride: Quantified Differential Evidence Versus Comparators for Informed Procurement


Differential Receptor Binding Affinity: Buspirone vs. Tandospirone at Human 5-HT1A

In a comparative molecular docking study targeting the serotonin-bound HTR1A receptor (PDB ID: 7E2Y), buspirone demonstrated greater binding affinity than tandospirone [1]. Buspirone also exhibited greater binding stability than tandospirone across the evaluated receptor models [1].

Molecular docking 5-HT1A receptor Binding affinity

Absence of Sedative and Psychomotor Impairment: Buspirone vs. Benzodiazepines

Unlike benzodiazepines, buspirone has no demonstrated sedative effect and has little effect on psychomotor performance or cognition [1]. When compared with various benzodiazepines, buspirone produces significantly less daytime sedation and has less effect on tests designed to measure psychomotor performance, including driving ability [1]. In a double-blind, placebo-controlled study comparing single doses of buspirone (15 mg) and diazepam (15 mg) in healthy volunteers, buspirone produced no effects on alertness, vigilance, psychomotor performance, or memory immediately after intake, whereas diazepam exerted major effects on memory, impaired psychomotor performance, and decreased alertness [2].

Psychomotor performance Cognitive function Sedation profile

Comparative Abuse Liability: Buspirone vs. Benzodiazepines

Animal and human studies have found little evidence that buspirone has abuse potential or dependence liability [1]. In animal drug discrimination and drug self-administration studies, buspirone had no acute reinforcing effects [1]. In human experimental studies, buspirone produces no clinically identifiable physical abstinence syndrome when discontinued after long-term administration, in contrast to benzodiazepines which demonstrate tolerance, psychological and physical dependence, and a well-recognized withdrawal syndrome [2]. A human experimental study provided clear evidence that the abuse liability of buspirone is lower than that of a prototypic benzodiazepine (lorazepam), even at supratherapeutic doses [3].

Abuse liability Dependence potential Drug discrimination

Extended-Release Formulation: 3-Fold Higher Bioavailability vs. Immediate-Release

In a randomized, two-treatment, two-period, multidose crossover study comparing once-daily extended-release (ER) buspirone (30 mg) with twice-daily immediate-release (IR) buspirone (15 mg twice daily) in 36 healthy volunteers, the ER formulation demonstrated significantly enhanced pharmacokinetic parameters at steady state . The bioavailability of buspirone from the ER formulation was more than three times higher than that from the IR formulation at steady state .

Pharmacokinetics Extended-release formulation Bioavailability

Polymorphic Form Differentiation: Lower-Melting Thermodynamically Favored Form for Manufacturing

Buspirone hydrochloride can exist in two distinct polymorphic crystalline forms [1]. The originally disclosed melting point for buspirone hydrochloride is 201.5°C to 202.5°C [2]. A newly discovered lower-melting polymorphic form has been identified, which is thermodynamically favored at pharmaceutically relevant temperatures and offers advantages in the manufacture of buspirone pharmaceutical compositions [1]. U.S. Patent 5,015,646 describes a process which reliably converts either one or a mixture of the two buspirone hydrochloride polymorphs into the other polymorph [1].

Polymorphism Solid-state characterization Manufacturing optimization

Buspirone Hydrochloride: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


5-HT1A Receptor Pharmacology Studies Requiring High-Affinity Ligand Binding

Based on molecular docking evidence showing buspirone's greater binding affinity (-6.14 kcal/mol) to the 5-HT1A receptor compared to tandospirone (-5.88 kcal/mol) [1], buspirone hydrochloride is the preferred reference compound for in vitro receptor binding assays, competitive displacement studies, and structure-activity relationship investigations where maximizing ligand-receptor interaction strength at the target conformation is a primary experimental objective.

Anxiolytic Research Requiring Absence of Sedative and Cognitive Confounds

For behavioral pharmacology studies, cognitive testing protocols, and psychomotor performance assessments where benzodiazepine-induced sedation, anterograde amnesia, or vigilance impairment would confound experimental outcomes, buspirone hydrochloride provides anxiolytic activity without these interfering effects, as demonstrated in direct comparative studies with diazepam [2].

Extended-Release Formulation Development and Pharmacokinetic Modeling

Given the established 3-fold higher bioavailability of extended-release buspirone hydrochloride formulations compared to immediate-release products at steady state , this compound serves as a valuable model drug for developing and validating in vitro-in vivo correlation (IVIVC) models, with published dissolution methods in pH 6.8 at 50 rpm showing significant correlation (r² > 0.95) between in vitro release and in vivo absorption [3].

API Procurement for Generic Formulation Development Requiring Polymorph Control

For pharmaceutical manufacturers developing generic buspirone hydrochloride formulations, the documented existence of two distinct polymorphic forms with different solid-state properties necessitates explicit polymorph specification in API procurement contracts. The lower-melting form, being thermodynamically favored at pharmaceutically relevant temperatures, offers manufacturing advantages as described in U.S. Patent 5,015,646 [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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